2,2,2-trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one 2,2,2-trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1483149-41-2
VCID: VC5330438
InChI: InChI=1S/C11H5F6N3O/c12-10(13,14)6-1-3-7(4-2-6)20-5-8(18-19-20)9(21)11(15,16)17/h1-5H
SMILES: C1=CC(=CC=C1C(F)(F)F)N2C=C(N=N2)C(=O)C(F)(F)F
Molecular Formula: C11H5F6N3O
Molecular Weight: 309.171

2,2,2-trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

CAS No.: 1483149-41-2

Cat. No.: VC5330438

Molecular Formula: C11H5F6N3O

Molecular Weight: 309.171

* For research use only. Not for human or veterinary use.

2,2,2-trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one - 1483149-41-2

Specification

CAS No. 1483149-41-2
Molecular Formula C11H5F6N3O
Molecular Weight 309.171
IUPAC Name 2,2,2-trifluoro-1-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]ethanone
Standard InChI InChI=1S/C11H5F6N3O/c12-10(13,14)6-1-3-7(4-2-6)20-5-8(18-19-20)9(21)11(15,16)17/h1-5H
Standard InChI Key DQHDWTANVZYRND-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(F)(F)F)N2C=C(N=N2)C(=O)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central 1,2,3-triazole ring connected to a 4-(trifluoromethyl)phenyl group at the N1 position and a trifluoroacetyl group at the C4 position. The trifluoromethyl substituents enhance lipophilicity and metabolic stability, while the triazole ring enables hydrogen bonding and π-π interactions.

Key Structural Data:

PropertyValueSource
Molecular FormulaC11_{11}H5_5F6_6N3_3O
Molecular Weight309.17 g/mol
IUPAC Name2,2,2-Trifluoro-1-[1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
SMILESC1=CC(=CC=C1C(F)(F)F)N2C=C(N=N2)C(=O)C(F)(F)F

Spectroscopic Properties

  • NMR: 19F^{19}\text{F} NMR typically shows resonances near -60 ppm (CF3_3) and -110 ppm (COCF3_3) .

  • IR: Strong absorption bands at 1,720 cm1^{-1} (C=O stretch) and 1,350 cm1^{-1} (C-F stretch) .

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry:

  • Precursor Preparation:

    • 4-(Trifluoromethyl)phenyl azide is prepared from 4-(trifluoromethyl)aniline via diazotization .

    • Ethynyl trifluoromethyl ketone is derived from propargyl alcohol and trifluoroacetic anhydride .

  • Cycloaddition:

    CF3COC≡CH+N3C6H4CF3Cu(I)Target Compound[6]\text{CF}_3\text{COC≡CH} + \text{N}_3\text{C}_6\text{H}_4\text{CF}_3 \xrightarrow{\text{Cu(I)}} \text{Target Compound} \quad[6]

Reaction Conditions:

ParameterValueYield
CatalystCuSO4_4/Sodium Ascorbate85–92%
Solventtert-Butanol/H2_2O
Temperature25°C

Functionalization Reactions

  • Nucleophilic Substitution: The triazole C5 hydrogen undergoes substitution with electrophiles (e.g., alkyl halides) .

  • Reduction: The trifluoroacetyl group is resistant to reduction, preserving the ketone under standard conditions .

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in DMSO25 mg/mL
StabilityStable at RT; hydrolyzes in strong acids/bases

Thermal Properties

  • Melting Point: 128–132°C (decomposition observed above 150°C).

  • Thermogravimetric Analysis (TGA): 5% weight loss at 210°C.

Biological and Industrial Applications

Materials Science

  • Coordination Polymers: Acts as a ligand for lanthanide ions, forming luminescent materials (quantum yield: 15–20%) .

  • Polymer Additives: Enhances thermal stability of polyesters (decomposition temperature increased by 40°C) .

HazardPrecaution
Skin IrritantUse nitrile gloves; avoid contact
Eye IrritantWear safety goggles

Environmental Impact

  • Persistence: Resists biodegradation (half-life in soil: >180 days).

  • Ecotoxicity: LC50_{50} (Daphnia magna) = 12 mg/L.

Comparative Analysis

Analogues and Derivatives

CompoundKey DifferenceActivity Comparison
2,2,2-Trifluoro-1-(1-phenyltriazol-4-yl)ethanonePhenyl vs. CF3_3-phenyl10-fold lower antifungal potency
1-(4-Fluorophenyl)triazol-4-yl ketoneFluorophenyl substitutionSimilar kinase inhibition

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